5-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a pyrazole ring with a carboxylic acid functional group. The molecular formula of this compound is C11H8F2N2O3, and it has a molecular weight of 254.19 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce alcohols or aldehydes, and substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
5-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 5-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethoxy group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of biological pathways. The carboxylic acid group also plays a crucial role in its activity by facilitating interactions with target proteins .
Comparison with Similar Compounds
Similar Compounds
4-(difluoromethoxy)phenyl isocyanate: This compound shares the difluoromethoxyphenyl moiety but differs in its functional group, having an isocyanate instead of a pyrazole ring.
4-(difluoromethoxy)phenyl isocyanate, 99%: Another similar compound with a high purity level, used in different applications.
Uniqueness
5-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxylic acid is unique due to its combination of a difluoromethoxy group and a pyrazole ring with a carboxylic acid functional group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O3/c12-11(13)18-7-3-1-6(2-4-7)8-5-9(10(16)17)15-14-8/h1-5,11H,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFAFNXHYMSWCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(=O)O)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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